3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Description
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde is a triazole-based compound characterized by a 4-amino-5-methyl-substituted triazole core linked via a thioether (-S-CH2-) group to a 4-methoxybenzaldehyde moiety. This compound is of interest in medicinal and agrochemical research due to the versatility of triazole derivatives in biological activity and synthetic adaptability .
Properties
IUPAC Name |
3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-14-15-12(16(8)13)19-7-10-5-9(6-17)3-4-11(10)18-2/h3-6H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDLGJHMZAHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions, forming imines or hydrazones. For example, condensation with amines or hydrazines yields Schiff bases, which are precursors for bioactive molecules.
Example Reaction:
Reacting with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under reflux in ethanol produces a thioether-linked Schiff base .
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Schiff base formation | Ethanol, reflux, 3 hours | Imine-linked triazole derivatives | Antimicrobial agents |
Thioether Functionalization
The thioether (-S-CH2-) group participates in alkylation and oxidation reactions. For instance, alkylation with bromoacetate derivatives forms esters, enhancing solubility for pharmacological studies .
Key Reaction Pathway:
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Alkylation: Reaction with ethyl bromoacetate produces ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
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Oxidation: Treatment with H2O2 or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Ethyl bromoacetate | Sulfanyl-acetate ester | RT, basic conditions | |
| H2O2 (30%) | Sulfoxide derivative | 0°C, 2 hours |
Coordination Chemistry
The triazole ring’s nitrogen atoms and thiol sulfur enable metal coordination. Studies show complexation with transition metals like Cu(II) or Hg(II) enhances electrochemical and antimicrobial properties .
Example:
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Cu(II) Complex: Forms a square-planar complex via N,S-coordination, validated by IR and NMR .
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Hg(II) Complex: Produces dimeric structures with potential corrosion inhibition properties .
| Metal Ion | Ligand Sites | Geometry | Application |
|---|---|---|---|
| Cu(II) | N (triazole), S | Square-planar | Enzyme inhibition |
| Hg(II) | S (thioether) | Dimeric | Materials science |
Redox Reactions
The aldehyde group is redox-active, undergoing reduction to form alcohols or oxidation to carboxylic acids. Sodium borohydride reduces the aldehyde to 3-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzyl alcohol , while KMnO4 oxidizes it to the corresponding benzoic acid .
| Reagent | Product | Conditions |
|---|---|---|
| NaBH4 | Benzyl alcohol derivative | RT, methanol |
| KMnO4 (acidic) | Benzoic acid derivative | Reflux, 1 hour |
Cyclocondensation Reactions
The aldehyde reacts with thiocarbohydrazide to form triazole-thiol derivatives, which are precursors for heterocyclic compounds with antitumor and antifungal activity .
Example Synthesis:
Condensation with thiocarbohydrazide in ethanol yields 4-[(Z)-(4-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol , characterized by IR (ν(C=N) at 1613 cm⁻¹) and ¹H NMR (δ 8.06–8.14 ppm for aromatic protons) .
Enzyme Inhibition via Electrophilic Substitution
The thioether’s sulfur atom acts as a nucleophile, enabling reactions with electrophiles like bromoethanamides. This forms derivatives with acetylcholinesterase (AChE) and α-glucosidase inhibition activity .
Notable Example:
Reaction with N-aryl-2-bromoethanamides produces 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine , showing IC50 values of 0.73 µM for AChE inhibition .
Scientific Research Applications
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thioether linkage and methoxybenzaldehyde moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde can be contextualized against analogous triazole derivatives. Below is a comparative analysis based on substituents, synthesis methods, physical properties, and biological activities:
Table 1: Comparative Analysis of Triazole Derivatives
Key Findings
Substituent Effects on Activity: The 4-amino group in the target compound distinguishes it from analogs with 4-cyclopropyl (fungicidal ), 4-methyl (morpholine derivatives ), or 4-(3-nitrobenzylidene) groups. The 4-methoxybenzaldehyde moiety introduces both electron-donating (methoxy) and reactive (aldehyde) functionalities. This contrasts with nitrile (-CN) groups in benzonitrile derivatives (), which are less reactive but more stable .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (88–90%) compared to traditional methods (77–93% in ). The target compound’s synthesis likely requires optimization for aldehyde stability, as similar benzaldehyde reactions in used reflux conditions .
Physical Properties :
- Melting points vary significantly with substituents. Nitro-containing derivatives (e.g., 196–198°C in ) exhibit higher melting points due to increased polarity, whereas morpholine derivatives (155–157°C in ) show lower values due to steric bulk. The target compound’s aldehyde group may reduce crystallinity compared to nitriles or amides.
Biological Activity Trends: Triazole-thioether derivatives with electron-withdrawing groups (e.g., -CN, -NO2) demonstrate fungicidal activity (), while electron-donating groups (e.g., -OCH3) correlate with enzyme inhibition ().
Biological Activity
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. The biological activity of this compound can be attributed to the presence of the triazole ring and the aldehyde functional group, which can interact with various biological targets. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with a suitable aldehyde precursor. The following general reaction scheme outlines the process:
-
Starting Materials :
- 4-amino-5-methyl-4H-1,2,4-triazole
- 4-methoxybenzaldehyde
-
Reaction Conditions :
- Solvent: Ethanol or DMF
- Catalyst: Triethylamine or similar
- Yield : The reaction can yield the desired product in moderate to high yields depending on the specific conditions employed.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising activity against various strains of bacteria and fungi:
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HePG-2 (liver cancer) | 6.21 | |
| MCF-7 (breast cancer) | 5.91 | |
| HCT116 (colorectal cancer) | 9.94 |
The IC50 values indicate that this compound has comparable efficacy to established chemotherapeutic agents like sorafenib.
The biological activity of triazole derivatives often involves the inhibition of key enzymes and pathways in microbial and cancer cells:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in DNA synthesis or metabolic pathways critical for cell survival.
- Apoptosis Induction : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
In a recent study examining a series of triazole derivatives including our compound of interest, researchers found that modifications in the triazole ring significantly influenced biological activity. For instance:
- Structural Variations : Alterations in substituents on the triazole ring enhanced antibacterial potency against resistant strains.
- Combination Therapies : When used in combination with other antibiotics or chemotherapeutics, these compounds displayed synergistic effects, improving overall efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. Solvent evaporation and purification via recrystallization yield the target compound . Optimization of S-alkylation conditions (e.g., reaction time, temperature, and molar ratios) is critical for improving yield, as demonstrated in analogous triazole-thiol syntheses .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
- NMR/IR : Confirm functional groups (e.g., methoxy, thioether) and regiochemistry.
- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling disordered moieties in the triazole or benzaldehyde groups .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Q. What in vitro biological screening approaches are applicable for this compound?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi. Cytotoxicity can be evaluated using MTT assays on mammalian cell lines. For structure-activity relationship (SAR) studies, derivatives are synthesized by modifying the methoxy or triazole moieties and tested in parallel .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity and pharmacokinetics?
- Methodological Answer : SAR studies reveal that:
- Methoxy group : Enhances lipophilicity and membrane permeability, improving bioavailability .
- Triazole substituents : Electron-withdrawing groups (e.g., fluorine) on the benzyl ring increase antimicrobial potency but may raise toxicity. Computational docking (e.g., AutoDock) predicts binding affinities to target enzymes like bacterial dihydrofolate reductase .
- Thioether linkage : Replacing sulfur with sulfone reduces activity, emphasizing the thiol group’s role in target interaction .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects and stability in biological membranes. PubChem data provides reference parameters for comparative studies .
Q. How can contradictory crystallographic data (e.g., disorder in triazole rings) be resolved during refinement?
- Methodological Answer : SHELXL’s disorder modeling tools partition electron density into discrete occupancy sites. Constraints (e.g., SIMU, DELU) stabilize refinement of flexible groups like the methoxybenzaldehyde moiety. High-resolution data (≤1.0 Å) and twinning detection (via Hooft statistics) improve accuracy .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced activity?
- Methodological Answer : Design of Experiments (DoE) evaluates variables like:
- Catalysts : Acetic acid vs. sulfuric acid for condensation efficiency .
- Solvents : Polar aprotic solvents (DMF) vs. ethanol for solubility and yield .
- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis for reduced reaction time .
Q. What is the role of the methoxy group in modulating biological activity and metabolic stability?
- Methodological Answer : The methoxy group’s electron-donating nature increases resonance stabilization of the benzaldehyde ring, enhancing interaction with hydrophobic enzyme pockets. Metabolic studies (e.g., LC-MS) show demethylation via cytochrome P450 enzymes as a primary degradation pathway, guiding prodrug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
